

# "1-(2-Chloroethoxy)propane" reactivity and functional groups

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-(2-Chloroethoxy)propane

CAS No.: 42149-74-6

Cat. No.: B1582243

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Functional Groups of **1-(2-Chloroethoxy)propane**

## Abstract

**1-(2-Chloroethoxy)propane** (CAS No: 42149-74-6) is a bifunctional organic molecule that serves as a valuable intermediate in advanced chemical synthesis.[1] Its structure, featuring both an ether linkage and a primary alkyl chloride, imparts a distinct reactivity profile that is leveraged in the agrochemical and pharmaceutical industries.[2] This guide provides a comprehensive analysis of the molecule's functional groups, explores its core reactivity through mechanistic pathways, details its spectroscopic signature, and presents a field-proven experimental protocol for its application. The discussion is grounded in established chemical principles to provide researchers and drug development professionals with actionable insights into its synthetic utility.

## Molecular Structure and Functional Group Analysis

**1-(2-Chloroethoxy)propane**, with the molecular formula  $C_5H_{11}ClO$ , possesses a simple yet synthetically potent structure.[3] Its reactivity is not the result of a single feature but rather the

interplay between its two key functional groups: the propoxy ether and the primary alkyl chloride.

- **Ether Group (-O-):** The propoxy group ( $\text{CH}_3\text{CH}_2\text{CH}_2\text{-O-}$ ) influences the molecule's physical properties, including its liquid state at room temperature and its solubility in common organic solvents.[3][4] While the C-O-C ether linkage is generally stable under many reaction conditions, it is crucial to recognize that ethers have a well-documented tendency to form explosive peroxides upon prolonged storage and exposure to air and light.[5] This necessitates careful handling and storage protocols.[5]
- **Alkyl Halide Group (-Cl):** The chloroethyl moiety ( $-\text{CH}_2\text{CH}_2\text{Cl}$ ) is the primary center of chemical reactivity. The high electronegativity of the chlorine atom induces a significant dipole moment in the C-Cl bond, rendering the terminal carbon atom electrophilic. This electrophilic carbon is the primary target for nucleophilic attack. Furthermore, the chloride ion is an effective leaving group, which facilitates nucleophilic substitution reactions.[3]

## Spectroscopic Characterization

Precise structural confirmation and purity assessment of **1-(2-Chloroethoxy)propane** rely on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[6]

Technique	Expected Observations	Source
$^1\text{H}$ NMR	Signals corresponding to the propyl group (a triplet for $\text{CH}_3$ , a sextet for the central $\text{CH}_2$ , and a triplet for $\text{OCH}_2$ ) and the chloroethoxy group (two distinct triplets for $\text{OCH}_2$ and $\text{CH}_2\text{Cl}$ ).	[6]
$^{13}\text{C}$ NMR	Resonances around $\sim 70$ ppm for the carbons bonded to the ether oxygen and a characteristic signal around $\sim 45$ ppm for the carbon bonded to chlorine.	[6]
FT-IR	A strong C-O-C ether stretch typically observed in the $1100\text{--}1250\text{ cm}^{-1}$ region and a C-Cl stretch appearing around $550\text{--}650\text{ cm}^{-1}$ .	[6][7]
Mass Spec	The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.	[8]

## Core Reactivity and Mechanistic Pathways

The reactivity of **1-(2-Chloroethoxy)propane** is dominated by the chemistry of its primary alkyl halide group. The principal transformations it undergoes are nucleophilic substitution and, to a lesser extent, elimination.

### Nucleophilic Substitution ( $\text{S}_\text{n}2$ ) Pathway

As a sterically unhindered primary alkyl halide, **1-(2-Chloroethoxy)propane** is an ideal substrate for bimolecular nucleophilic substitution ( $\text{S}_\text{n}2$ ) reactions.[2][9]

Mechanism Deep-Dive: The  $S_N2$  mechanism is a single, concerted step.[10] The nucleophile attacks the electrophilic carbon atom ( $\alpha$ -carbon) from the backside relative to the chlorine leaving group. Simultaneously, the C-Cl bond breaks.[11] This process proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.[2]

Causality of Experimental Choices:

- Substrate: The primary nature of the alkyl halide minimizes steric hindrance, allowing easy access for the nucleophile to the reaction center.[9]
- Nucleophile: Strong nucleophiles (e.g.,  $I^-$ ,  $RS^-$ ,  $N_3^-$ ,  $CN^-$ ) are required to facilitate the reaction at a practical rate.[11]
- Solvent: Polar aprotic solvents such as DMSO, DMF, or acetone are preferred. These solvents solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.[10]

*$S_N2$  reaction pathway for 1-(2-Chloroethoxy)propane.*

## Elimination (E2) Pathway

Elimination reactions can compete with substitution, particularly under specific conditions. For **1-(2-Chloroethoxy)propane**, this would proceed via a bimolecular elimination (E2) mechanism.

Mechanism Deep-Dive: The E2 reaction is also a single-step, concerted process.[12] A strong base abstracts a proton from the carbon adjacent to the C-Cl bond (the  $\beta$ -carbon). As the C-H bond breaks, the electrons form a new  $\pi$ -bond, and the chloride leaving group is expelled simultaneously.[13] This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.[12]

Causality of Experimental Choices:

- Base: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), are used to favor elimination over substitution. The bulkiness of the base makes it a poor nucleophile but an effective proton abstractor.[14]

- Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and result in an increase in entropy.[15]

*E2 elimination pathway for 1-(2-Chloroethoxy)propane.*

## Industrial Application: Synthesis of a Herbicide Intermediate

A significant industrial application of **1-(2-Chloroethoxy)propane** is its role as a key building block in the synthesis of pretilachlor, a chloroacetamide herbicide used for weed control.[6] It is used in the mono-N-alkylation of 2,6-diethylaniline.[2][6]

## Experimental Protocol: Synthesis of 2,6-diethyl-N-(2-propoxyethyl)aniline

This protocol describes a self-validating system for the nucleophilic substitution of **1-(2-Chloroethoxy)propane** with 2,6-diethylaniline.

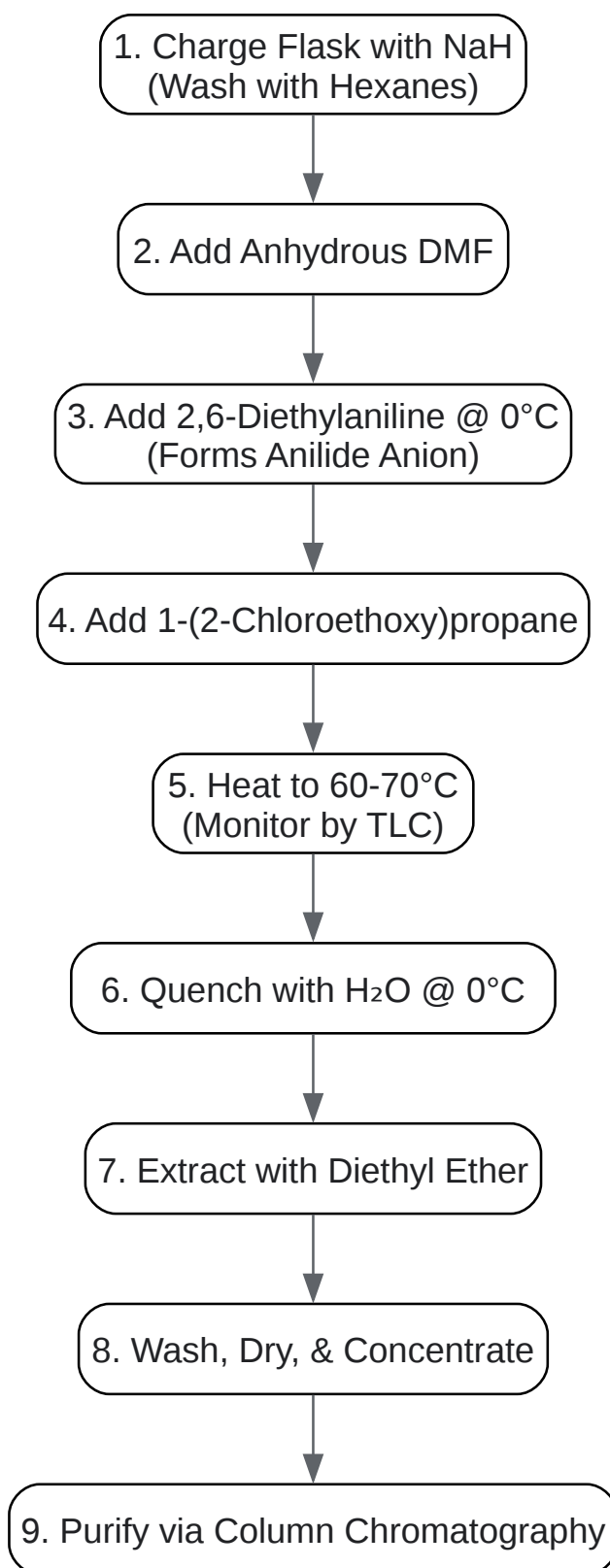
Objective: To synthesize 2,6-diethyl-N-(2-propoxyethyl)aniline via N-alkylation.

Materials:

- 2,6-diethylaniline
- **1-(2-Chloroethoxy)propane**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

## Procedure:

- Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is dried under a stream of nitrogen.
- Aniline Addition: Anhydrous DMF is added to the flask, followed by the dropwise addition of 2,6-diethylaniline (1.0 equivalent) at 0 °C. The causality here is that the strong base, NaH, deprotonates the aniline to form the more nucleophilic anilide anion.<sup>[6]</sup>
- Alkylation: The mixture is stirred at room temperature for 30 minutes. **1-(2-Chloroethoxy)propane** (1.2 equivalents) is then added dropwise, and the reaction mixture is heated to 60-70 °C and monitored by TLC until the starting aniline is consumed.
- Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3x).
- Purification: The combined organic layers are washed with saturated NaHCO<sub>3</sub> solution and brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.



[Click to download full resolution via product page](#)

*Experimental workflow for the synthesis of 2,6-diethyl-N-(2-propoxyethyl)aniline.*

## Safety and Handling

**1-(2-Chloroethoxy)propane** is a hazardous chemical that requires strict safety protocols.

- Hazards: It is a flammable liquid and vapor.[16][17] It is toxic if swallowed or inhaled and causes skin and eye irritation.[5][16][17]
- Handling: Always handle in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Keep away from heat, sparks, and open flames.[16] All equipment should be properly grounded to prevent static discharge.[5]
- Storage: Store in a cool, well-ventilated area in a tightly closed container.[16] As an ether, it should be stored away from light and checked for peroxide formation if stored for extended periods.[5]

## Conclusion

**1-(2-Chloroethoxy)propane** is a versatile synthetic building block whose utility is defined by the predictable reactivity of its primary alkyl chloride functional group. Its propensity to undergo  $S_N2$  reactions with a wide range of nucleophiles makes it an important intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. A thorough understanding of its reactivity, the factors governing the competition between substitution and elimination, and its safety profile is essential for its effective and safe application in research and development.

## References

- **1-(2-Chloroethoxy)propane** | C5H11ClO | CID 123506. PubChem - NIH. Available at: [\[Link\]](#)
- The Role of **1-(2-Chloroethoxy)propane** in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [\[Link\]](#)
- Safety Data Sheet - Propane. Ferrellgas. Available at: [\[Link\]](#)
- 1-(2-Chloro-ethoxy)-3-chloro-propane Spectra. SpectraBase. Available at: [\[Link\]](#)

- What is **1-(2-Chloroethoxy)propane** - Properties & Specifications. Eventt Chem. Available at: [\[Link\]](#)
- Propane, 1-(2-chloroethoxy)- Mass Spectrum. NIST WebBook. Available at: [\[Link\]](#)
- Synthesis method of **1-(2-chloroethoxy)propane**. LookChem. Available at: [\[Link\]](#)
- Propane, 1-(2-chloroethoxy)- IR Spectrum. NIST WebBook. Available at: [\[Link\]](#)
- What is **1-(2-Chloroethoxy)propane** - Properties & Specifications. Eventt Chem. Available at: [\[Link\]](#)
- 1-(2-Chloro-ethoxy)-3-chloro-propane 13C NMR. SpectraBase. Available at: [\[Link\]](#)
- CN105348052A - Synthesis process of 2-propoxy-chloroethane. Google Patents.
- Chemical Properties of Propane, 1-(2-chloroethoxy)-. Cheméo. Available at: [\[Link\]](#)
- **1-(2-Chloroethoxy)propane** Properties. Chemsrvc. Available at: [\[Link\]](#)
- Elimination Reactions. AWS. Available at: [\[Link\]](#)
- Common nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [\[Link\]](#)
- Alkyl Halides and Nucleophilic Substitution. Cengage. Available at: [\[Link\]](#)
- Summary of Organic Reactions: Elimination. Teachy. Available at: [\[Link\]](#)
- Elimination Reactions: Zaitsev's Rule. Chemistry LibreTexts. Available at: [\[Link\]](#)
- Two Elimination Reaction Patterns. Master Organic Chemistry. Available at: [\[Link\]](#)
- The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. Available at: [\[Link\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. nbinno.com \[nbinno.com\]](#)
- [2. Buy 1-\(2-Chloroethoxy\)propane \(EVT-299926\) | 42149-74-6 \[evitachem.com\]](#)
- [3. CAS 42149-74-6: 1-\(2-Chloroethoxy\)propane | CymitQuimica \[cymitquimica.com\]](#)
- [4. What is 1-\(2-Chloroethoxy\)propane - Properties & Specifications \[ja.eventt-chem.com\]](#)
- [5. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](#)
- [6. benchchem.com \[benchchem.com\]](#)
- [7. Propane, 1-\(2-chloroethoxy\)- \[webbook.nist.gov\]](#)
- [8. Propane, 1-\(2-chloroethoxy\)- \[webbook.nist.gov\]](#)
- [9. chem.libretexts.org \[chem.libretexts.org\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [11. chem.uci.edu \[chem.uci.edu\]](#)
- [12. teachy.ai \[teachy.ai\]](#)
- [13. chem.libretexts.org \[chem.libretexts.org\]](#)
- [14. ucanapplym.s3.ap-south-1.amazonaws.com \[ucanapplym.s3.ap-south-1.amazonaws.com\]](#)
- [15. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [16. chemicalbook.com \[chemicalbook.com\]](#)
- [17. 1-\(2-Chloroethoxy\)propane | C5H11ClO | CID 123506 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. ["1-(2-Chloroethoxy)propane" reactivity and functional groups]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582243/docs#1-2-chloroethoxy-propane-reactivity-and-functional-groups\]](https://www.benchchem.com/product/b1582243/docs#1-2-chloroethoxy-propane-reactivity-and-functional-groups)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)